2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid
Description
2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid is a complex organic compound characterized by its unique cyclopropyl and cyclobutanecarbonyl groups
Properties
IUPAC Name |
2-[cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7-5-9(6-7)11(14)13(10-3-4-10)8(2)12(15)16/h7-10H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWBPZFMIVDXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)N(C2CC2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the cyclopropyl and 3-methylcyclobutanecarbonyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarboxylic acid: Shares the cyclopropyl group but lacks the cyclobutanecarbonyl moiety.
3-Methylcyclobutanecarboxylic acid: Contains the cyclobutanecarbonyl group but not the cyclopropyl group.
Uniqueness
2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid is unique due to the presence of both cyclopropyl and cyclobutanecarbonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
